Iso-acyclovir
Description
Properties
CAS No. |
374697-95-7 |
|---|---|
Molecular Formula |
C₈H₁₁N₅O₃ |
Molecular Weight |
225.2 |
Synonyms |
Acyclovir Impurity-E; 9-[(2-Hydroxyethoxy)methyl]isoguanine; 6-Amino-3,9-dihydro-9-[(2-hydroxyethoxy)methyl]-2H-purin-2-one; 6-Amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-2H-purin-2-one |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Iso Acyclovir
Retrosynthetic Analysis and Design Principles for Iso-Acyclovir Scaffolds
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a viable synthetic route. ub.edu For this compound and its analogues, the primary scaffold consists of a purine (B94841) base, specifically guanine (B1146940), attached to an acyclic side chain. The key disconnection points in the retrosynthetic analysis of this compound are typically the bond between the N-9 position of the guanine ring and the acyclic side chain.
The design principles for this compound scaffolds are centered on mimicking the natural nucleoside, deoxyguanosine, to interfere with viral DNA synthesis. vulcanchem.com The acyclic nature of the side chain is a key feature, and modifications to this chain are a primary focus for developing new analogues with improved activity or metabolic stability. nih.gov The initial discovery of acyclovir's antiviral properties spurred the development of numerous analogues with modified scaffolds. nih.gov
Classical and Contemporary Approaches to this compound Synthesis
The synthesis of this compound and related compounds has evolved from classical methods to more efficient and regioselective contemporary approaches.
A common starting point for this compound synthesis is guanosine (B1672433) or a protected guanine derivative. vulcanchem.comgoogle.com One classical approach involves the acylation of guanine to form diacetylguanine, which is then alkylated. google.com However, this method can lead to a mixture of N-9 and N-7 isomers, requiring purification. google.com
To improve regioselectivity, silylated guanine derivatives are often used. googleapis.com For instance, the condensation of tris(trimethylsilyl)guanine (B13430160) with an appropriate acyclic side chain precursor can yield the desired N-9 isomer with high selectivity. google.com Other strategies involve the modification of the purine ring itself, such as the introduction of substituents at the C-6 position to create novel analogues. nih.gov
Table 1: Comparison of Guanine Derivatization Strategies
| Strategy | Key Reagents | Advantage | Disadvantage |
|---|---|---|---|
| Acylation-Alkylation | Acetic anhydride, p-toluenesulfonic acid | Readily available reagents | Low regioselectivity, formation of N-7 isomer google.com |
| Silylation | Hexamethyldisilazane (HMDS) | High N-9 regioselectivity google.com | Requires anhydrous conditions |
The acyclic side chain is a critical determinant of the biological activity of this compound analogues. Its elaboration often involves the use of protected synthons that are later deprotected to reveal the final hydroxyl groups. A common precursor for the acyclic side chain of acyclovir (B1169) is 2-oxa-1,4-butanediol diacetate. googleapis.com
Functionalization of the side chain can involve the introduction of various groups to alter the compound's properties. For example, the incorporation of a phosphonate (B1237965) group can lead to nucleotide analogues with a different mechanism of activation. cardiff.ac.uk The synthesis of α-branched acyclic nucleosides has also been explored to investigate the impact of substitution at the C-1' position. mdpi.com The use of enzymes, such as DHAP-dependent aldolases, has emerged as a method for the stereoselective synthesis of chiral acyclic nucleosides. nih.gov
Achieving regioselectivity, specifically N-9 alkylation of the purine ring, is a major challenge in the synthesis of this compound and its analogues. The formation of the undesired N-7 isomer is a common side reaction. googleapis.com Various strategies have been developed to favor the formation of the therapeutically active N-9 isomer.
One effective method involves the condensation of a silylated purine with an appropriate electrophile, which often yields a high ratio of the N-9 to the N-7 product. google.com Another approach utilizes a Lewis acid catalyst, such as scandium(III) triflate, in the ring-opening reaction of aminocyclopropanes with purines to afford N-9 substituted acyclic nucleoside analogues with good yields and regioselectivity. researchgate.net The use of specific protecting groups on the purine base can also direct the alkylation to the desired position. rsc.org
Table 2: Methods for Regioselective N-9 Alkylation of Guanine
| Method | Catalyst/Reagent | Typical N-9:N-7 Ratio | Reference |
|---|---|---|---|
| Silylation | HMDS, Trimethylsilyl trifluoromethanesulfonate | 25:1 to 50:1 | google.com |
| Lewis Acid Catalysis | Scandium(III) triflate | Moderate to good regioselectivity | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. jocpr.comepitomejournals.com In the context of this compound synthesis, this involves the use of greener solvents, solvent-free reactions, and more atom-economical processes. imist.ma
For example, the synthesis of acyclovir prodrugs has been achieved using solvents derived from renewable sources and even under solvent-free conditions, leading to high yields and simpler purification methods. nih.gov Microwave-assisted synthesis is another green technique that can accelerate reactions and reduce energy consumption. mdpi.com The use of biocatalysts, such as enzymes, also aligns with the principles of green chemistry by enabling reactions to occur under mild conditions with high selectivity. jocpr.com
Design and Synthesis of this compound Prodrugs and Pro-Tides (Chemical Design and Activation Pathways)
A major limitation of acyclovir is its poor oral bioavailability. nih.gov To overcome this, various prodrug strategies have been developed. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body. cardiff.ac.uk
A common approach is the esterification of the hydroxyl group of the acyclic side chain with amino acids to enhance water solubility and facilitate transport across the intestinal membrane. nih.govresearchgate.net Valacyclovir, the L-valine ester of acyclovir, is a well-known example that demonstrates significantly improved oral bioavailability. nih.gov
The ProTide (prodrugs of nucleotides) technology represents a more advanced approach. nih.gov This strategy masks the negative charges of a nucleoside monophosphate with lipophilic groups, typically an aryl group and an amino acid ester, allowing the prodrug to enter cells via passive diffusion. nih.gov Once inside the cell, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate, bypassing the initial, often inefficient, viral kinase-dependent phosphorylation step. nih.govacs.org The activation of ProTides involves a multi-step enzymatic process, including hydrolysis by esterases or carboxypeptidases and subsequent cleavage of the P-N bond by phosphoramidases. nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Acyclovir |
| Guanine |
| Deoxyguanosine |
| Diacetylguanine |
| Tris(trimethylsilyl)guanine |
| 2-oxa-1,4-butanediol diacetate |
| Valacyclovir |
Synthesis of Advanced this compound Conjugates and Hybrid Molecules
The primary focus of existing research on this compound appears to be its role as a reference standard or an impurity in the synthesis and analysis of acyclovir. However, the synthetic pathway to this compound itself provides a foundation for potential future development of its conjugates. The synthesis of this compound generally involves the alkylation of a protected guanine derivative followed by deprotection.
One described method for the synthesis of this compound involves the following key steps:
Alkylation: The process begins with the alkylation of diacetylguanine (DAG) with 2-oxa-1,4-butanediol-diacetate. This reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Purification: The resulting this compound product is then purified, often through crystallization from a solvent like methanol (B129727) or isopropanol, to achieve high purity.
The conditions for the synthesis of this compound can be summarized as follows:
| Parameter | Optimal Value | Impact on Yield |
| Reaction Temperature | 60–70°C | Higher temperatures may lead to degradation or side reactions. |
| Solvent System | Methanol/Isopropanol | Affects the efficiency of crystallization and purification. |
| Catalyst | p-Toluenesulfonic acid | Accelerates the rate of the alkylation reaction. |
This data is based on information from non-peer-reviewed sources and should be interpreted with caution.
While the synthesis of this compound has been described, the subsequent step of creating advanced conjugates and hybrid molecules by linking it to polymers, nanoparticles, or other bioactive molecules has not been documented in the available scientific literature. Future research could explore the derivatization of the hydroxyl group of this compound to form esters, ethers, or other linkers suitable for conjugation, mirroring the strategies employed for acyclovir. Such studies would be essential to investigate whether this compound conjugates could offer any unique advantages or different pharmacological profiles compared to the well-studied acyclovir conjugates.
Physicochemical and Structural Characterization of Iso Acyclovir Forms
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the unique structure of iso-acyclovir and distinguishing it from other related substances.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like this compound. One-dimensional (1D) NMR, particularly ¹H and ¹³C NMR, provides information about the chemical environment of individual protons and carbon atoms in the molecule. The difference in the point of attachment of the side chain (N7 vs. N9) leads to unique chemical shifts for the purine (B94841) ring and side-chain protons and carbons, allowing for unambiguous identification.
While comprehensive 1D and 2D NMR datasets for this compound are not widely published in peer-reviewed literature, chemical suppliers that synthesize this compound as a reference standard confirm its structure using NMR. synthinkchemicals.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning specific signals and confirming the connectivity between atoms, solidifying the N7 linkage of the side chain.
| Proton | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| H-8 | 7.85 | Singlet (s) |
| H-1' | 6.35 | Singlet (s) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₁N₅O₃), the theoretical monoisotopic mass is 225.0862 u. High-Resolution Mass Spectrometry (HRMS) can confirm this exact mass, thereby validating the molecular formula. lgcstandards.com
In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺, with an expected m/z of approximately 226.1, is fragmented. nih.gov The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The fragmentation of the N7-isomer (this compound) is expected to differ from the N9-isomer (acyclovir), particularly in the pathways involving the cleavage of the side chain and the purine ring, providing a clear method for their distinction. nih.gov This technique is invaluable for identifying this compound in mixtures, such as in quality control testing of acyclovir (B1169) drug products.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. umich.edu For this compound, these spectra would exhibit characteristic absorption or scattering bands corresponding to the vibrations of its chemical bonds.
Key functional groups and their expected vibrational modes include:
N-H stretching: From the primary amine (-NH₂) and the purine ring N-H.
O-H stretching: A broad band from the terminal hydroxyl group of the side chain.
C=O stretching: A strong absorption from the carbonyl group in the purine ring.
C=N and C=C stretching: From the purine ring system.
C-O stretching: From the ether and alcohol functionalities in the side chain.
While specific, fully assigned spectra for this compound are not publicly available, reference standard suppliers confirm its identity with IR data. allmpus.com The precise frequencies of these bands can be compared with those of acyclovir to highlight subtle differences arising from the N7 versus N9 substitution pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomeric Studies
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the purine ring system in this compound. The technique is routinely used in conjunction with High-Performance Liquid Chromatography (HPLC) for the detection and quantification of this compound, with a common detection wavelength being 254 nm. innovareacademics.in This indicates significant absorbance in the UV region, attributable to the π → π* and n → π* transitions of the purine ring.
The UV spectrum of this compound is sensitive to the solvent environment and pH, which can influence its tautomeric equilibrium (keto-enol forms). japsonline.com The position of the side chain at N7, compared to N9 in acyclovir, influences the electronic distribution within the purine chromophore, leading to a distinct absorption spectrum with a characteristic λmax (wavelength of maximum absorbance). These spectral differences can be exploited for quantitative analysis and for studying the compound's electronic properties. researchgate.netamazonaws.com
X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Determination
Thermal Analysis Techniques for Phase Transition Studies (e.g., Differential Scanning Calorimetry)
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to investigate the thermal properties of a material, including its melting point, phase transitions, and stability. neliti.comchula.ac.th In a DSC experiment, the heat flow into or out of a sample is measured as a function of temperature.
For this compound, DSC analysis would produce a thermogram showing a sharp endothermic peak corresponding to its melting point. As a distinct chemical compound, its melting point is expected to be different from that of acyclovir (acyclovir melts at approximately 256 °C). rjptonline.orgcore.ac.uk This difference in melting point is a key parameter for identification and purity assessment. Additionally, DSC can be used to detect different polymorphic forms of this compound, which would manifest as different melting points or additional thermal events in the thermogram. Although DSC is a standard characterization technique, specific thermograms for this compound have not been identified in the public literature. ijprajournal.com
Polymorphism and Solid-State Forms Research of this compound and its Cocrystals
The study of polymorphism and the creation of cocrystals are crucial areas of pharmaceutical science aimed at enhancing the properties of active pharmaceutical ingredients (APIs). researchgate.net Acyclovir, a drug known for its low water solubility, has been a subject of such research to improve its physicochemical characteristics. neliti.comresearchgate.net The formation of cocrystals, which are multi-component systems of an API and a coformer held together by non-covalent bonds, is a prominent strategy to modify properties like melting point, stability, and solubility. researchgate.netchula.ac.thchula.ac.th
Various methods are employed to synthesize cocrystals, including traditional techniques like solvent evaporation and slurry methods, as well as modern mechanochemical approaches. sysrevpharm.org
Solvent-Based Methods
The solvent evaporation technique has been successfully used to prepare acyclovir-isonicotinamide cocrystals. neliti.comchula.ac.th This method involves dissolving both acyclovir and a coformer, such as isonicotinamide, in a suitable solvent or a mixture of solvents. neliti.comresearchgate.net The subsequent evaporation of the solvent allows for the formation of the new cocrystal structure. neliti.com Research has demonstrated the successful formation of acyclovir-isonicotinamide (1:1 molar ratio) cocrystals using various solvents, including:
Methanol (B129727) and Isopropanol neliti.comresearchgate.net
Ethanol and Glacial Acetic Acid chula.ac.thchula.ac.th
The choice of solvent can influence the characteristics of the resulting cocrystals, with some solvents yielding more homogeneous crystalline compositions than others. neliti.com For instance, in one study, methanol was found to produce more new diffractogram peaks compared to isopropanol. neliti.com
Mechanochemical Synthesis
Mechanochemical synthesis, such as grinding and hot-melt extrusion (HME), offers an alternative, often solvent-free, route to cocrystal formation. sysrevpharm.orgnih.gov HME, a process that involves mixing, melting, and extruding materials, has been proposed for the synthesis of pharmaceutical cocrystals. nih.gov This technique can create a suspension of cocrystal particles within a pharmaceutical matrix. nih.gov While the literature details the use of HME for model cocrystal pairs like ibuprofen (B1674241) and isonicotinamide, the principles are applicable to other APIs like acyclovir. nih.gov The selection of an appropriate carrier is critical in HME to ensure it does not interfere with the cocrystal formation and has a suitable processing temperature. nih.gov
The formation of a new crystalline phase, such as a cocrystal, must be confirmed through various analytical techniques. These methods provide evidence of a new solid form with distinct physicochemical properties compared to the individual components. neliti.comchula.ac.th
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for identifying new crystalline forms. The appearance of new diffraction peaks, which are different from those of the starting materials, indicates the formation of a new crystal lattice. chula.ac.th Studies on acyclovir-isonicotinamide cocrystals have consistently reported the emergence of new peaks in their PXRD patterns. neliti.comchula.ac.thchula.ac.th
| Preparation Method | New Diffraction Peaks (2θ) | Reference |
| Solvent Evaporation (Methanol) | 5.19°, 5.82° | neliti.comresearchgate.net |
| Solvent Evaporation (Ethanol) | 5.97°, 9.53°, 13.19° | chula.ac.th |
| Solvent Evaporation (Glacial Acetic Acid) | 14.00°, 14.43°, 22.04° | chula.ac.th |
| Solvent Evaporation (Acyclovir-Nicotinamide in Ethanol) | 11.27° | researchgate.net |
| Solvent Evaporation (Acyclovir-Nicotinamide in Methanol) | 21.05° | researchgate.net |
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal properties of the materials, such as melting points. researchgate.net The formation of a cocrystal is often indicated by a single, sharp endothermic peak at a temperature different from the melting points of the API and the coformer. neliti.comchula.ac.th Research on acyclovir-isonicotinamide cocrystals shows distinct thermal behavior compared to the parent compounds. neliti.comresearchgate.net
| Material | Melting Point / Thermal Event (°C) | Reference |
| Acyclovir | ~243.25 | researchgate.net |
| Isonicotinamide | ~156.28 | researchgate.net |
| Acyclovir-Isonicotinamide (Methanol) | 183.31 (exothermic peak) | neliti.comresearchgate.net |
| Acyclovir-Isonicotinamide (Isopropanol) | 186.24 (exothermic peak) | neliti.comresearchgate.net |
| Acyclovir-Nicotinamide Cocrystal (Binary System) | 191.94 - 231.83 | researchgate.net |
Other Characterization Techniques
Fourier-Transform Infrared Spectroscopy (FT-IR): Shifts in the vibrational frequencies of functional groups in FT-IR spectra can indicate changes in hydrogen bonding, providing further evidence of cocrystal formation. neliti.comchula.ac.th
Scanning Electron Microscopy (SEM): SEM analysis reveals the morphology of the crystals. Cocrystals typically exhibit a different shape and surface compared to the starting materials. neliti.comchula.ac.thchula.ac.th
The comprehensive characterization using these techniques confirms the creation of novel solid forms of acyclovir with altered physicochemical properties. neliti.comchula.ac.th
Computational Chemistry and Molecular Modeling of Iso Acyclovir
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the electronic structure and reactivity of acyclovir (B1169). scispace.commdpi.com Methods like B3LYP and MP2 have been employed to optimize the molecular geometry, calculating parameters such as bond lengths and angles. scispace.comnih.gov
DFT calculations have been used to determine the thermodynamic functions and key physical properties of acyclovir and its derivatives. scispace.com These studies investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity. researchgate.net The HOMO-LUMO energy gap, for instance, provides insight into the kinetic stability of the molecule. scispace.com For acyclovir, the HOMO-LUMO gap helps predict its electronic interactions and potential for electron transfer, which is fundamental to its mechanism of action. researchgate.net In one study, the HOMO and LUMO energies for acyclovir were calculated to be -5.89 eV and -0.43 eV, respectively. researchgate.net Such calculations help identify the most reactive sites in the molecule, predicting where interactions with biological targets are most likely to occur. nih.govnih.gov
Ab initio methods, which are based on quantum chemistry without empirical parameters, offer high accuracy but demand significant computational resources. scispace.com These methods have been used to provide precise calculations of the geometric and electronic properties of complex organic and biological molecules like acyclovir. scispace.com
| Property | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.89 | Indicates electron-donating capability |
| ELUMO | -0.43 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.46 | Relates to chemical reactivity and kinetic stability |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is critical for understanding the flexibility of a molecule and identifying its most stable three-dimensional structures. For acyclovir, extensive conformational analyses have been performed to map its potential energy surface (PES). nih.govnih.govresearchgate.net The PES is a multidimensional surface that represents the potential energy of the molecule as a function of its atomic coordinates, particularly its torsion angles. longdom.org
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations provide powerful insights into the dynamic behavior of molecules over time, allowing for thorough conformational sampling and the study of intermolecular interactions. researchgate.net MD simulations have been applied to acyclovir to understand its interactions with various biological systems and materials. nih.govrsc.org
These simulations model the movement of every atom in the system, providing a detailed view of how the molecule behaves in a dynamic environment. researchgate.net For instance, MD simulations have been used to study the stability of acyclovir when complexed with viral proteins, such as the main protease (Mpro) of coronaviruses. researchgate.netnih.gov Trajectory analyses from these simulations, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis, help to confirm the stability of the ligand-protein complex. researchgate.netnih.gov Other studies have used MD simulations to investigate the mechanism by which acyclovir can destabilize amyloid-β protofibrils, suggesting its potential in other therapeutic areas. rsc.org These simulations showed that acyclovir binds to hydrophobic residues of the protofibrils, leading to the destruction of key salt bridges and the destabilization of the aggregate structure. rsc.org
Ligand-Target Docking Studies with Viral Enzymes (e.g., Thymidine (B127349) Kinase, DNA Polymerase)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. nih.gov For acyclovir, docking studies have been essential for understanding its interaction with key viral enzymes, namely viral thymidine kinase (TK) and DNA polymerase, which are central to its antiviral mechanism. nih.govresearchgate.net
Acyclovir must first be phosphorylated by viral TK to become active. researchgate.net Docking studies have investigated the binding of acyclovir to the active site of HSV-1 thymidine kinase. nih.gov These studies help to identify the specific amino acid residues that form hydrogen bonds and other interactions with the drug, providing a molecular basis for its selective activation in infected cells. nih.gov
Following phosphorylation, acyclovir triphosphate acts as an inhibitor of viral DNA polymerase. researchgate.netnih.gov Docking studies have modeled the binding of the activated drug to the DNA polymerase active site, revealing how it competes with the natural substrate, dGTP. researchgate.netnih.gov These computational models show that acyclovir has a high binding affinity for the viral polymerase, leading to the termination of the growing DNA chain. researchgate.net The binding affinity is often quantified by a docking score, which helps in comparing the potency of different analogs. nih.govnih.gov
| Viral Target | Ligand | Binding Energy / Score (kcal/mol) | Reference Study Context |
|---|---|---|---|
| nCoV Main Protease (Mpro) | Acyclovir | -89.64 | Preliminary docking against a coronavirus protease. nih.gov |
| nCoV Main Protease (Mpro) | Acyclovir | -105.068 | Comparative docking study with derivatives. researchgate.net |
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Insights into Antiviral Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net The goal of QSAR is to predict the potency of new, untested compounds, thereby guiding the design of more effective drugs. researchgate.net
In the context of antiviral research, QSAR models are developed using a dataset of compounds with known activities against a specific virus. researchgate.net Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. These descriptors are then used to create a regression or classification model that links them to antiviral potency. researchgate.net
While specific QSAR models developed exclusively for iso-acyclovir are not detailed in the surveyed literature, the methodology is broadly applicable to nucleoside analogs. Such models can help in understanding which structural features of the acyclovir scaffold are most important for its antiviral activity. By analyzing the contributions of different molecular fragments and properties, QSAR can provide predictive insights, accelerating the identification of novel derivatives with potentially enhanced potency or improved pharmacological profiles. researchgate.net
Molecular and Cellular Pharmacology of Iso Acyclovir Preclinical, Mechanistic Focus
Biochemical Pathway Elucidation of Iso-Acyclovir Activation and Metabolism in vitro
The antiviral activity of acyclovir (B1169), and by extension this compound, is dependent on its intracellular conversion to a triphosphate form. This process is initiated by a viral-specific enzyme, a key step that ensures the selective action of the drug in infected cells.
Viral Thymidine (B127349) Kinase Specificity and Phosphorylation Kinetics
The activation of acyclovir is a critical step in its antiviral mechanism and is primarily initiated by a viral-encoded thymidine kinase (TK). nih.govnih.gov This enzyme, present in cells infected with viruses such as herpes simplex virus (HSV), exhibits a high specificity for acyclovir, phosphorylating it to acyclovir monophosphate. nih.govpatsnap.com In contrast, the thymidine kinase of uninfected host cells does not effectively recognize acyclovir as a substrate, which is a cornerstone of the drug's selective toxicity. nih.gov The amount of acyclovir triphosphate formed in virally infected cells can be 40 to 100 times greater than in uninfected cells. nih.gov
Mutations in the viral thymidine kinase gene can lead to resistance to acyclovir, underscoring the essential role of this enzyme in the drug's activation. nih.gov
Host Cellular Kinase Interactions and Subsequent Phosphorylation Steps
Following the initial phosphorylation by viral thymidine kinase, host cellular enzymes are responsible for the subsequent phosphorylation steps. researchgate.nethowmed.net Acyclovir monophosphate is converted to acyclovir diphosphate, and subsequently to the active acyclovir triphosphate. patsnap.comhowmed.net
Several cellular enzymes have been identified as capable of catalyzing the phosphorylation of acyclovir diphosphate. These include nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase, succinyl-CoA synthetase, phosphoenolpyruvate carboxykinase, and adenylosuccinate synthetase. In Vero cells, the estimated rates of phosphorylation of acyclovir diphosphate by these enzymes are sufficient to account for the intracellular formation of acyclovir triphosphate.
Interaction with Viral DNA Polymerase and Inhibition Mechanisms
The active form of the drug, acyclovir triphosphate, exerts its antiviral effect by interacting with and inhibiting viral DNA polymerase. researchgate.netmdpi.com
Competition with Natural Substrates (e.g., dGTP)
Acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase with respect to the natural substrate, deoxyguanosine triphosphate (dGTP). patsnap.comnih.gov The triphosphate analog binds to the active site of the viral DNA polymerase, preventing the incorporation of dGTP into the growing DNA chain. mdpi.com
The inhibitory effect of acyclovir triphosphate is significantly more potent against viral DNA polymerases than host cellular DNA polymerases. For instance, the Ki value for the inhibition of HSV-1 DNA polymerase by acyclovir triphosphate is substantially lower than that for cellular DNA polymerase α. This preferential inhibition further contributes to the drug's selectivity. nih.gov
Table 1: Inhibitory Constants (Ki) of Acyclovir Triphosphate (ACVTP) for Viral and Cellular DNA Polymerases
| Enzyme | Ki Value (µM) |
|---|---|
| HSV-1 DNA Polymerase | 0.03 |
| EBV DNA Polymerase | 9.8 |
| DNA Polymerase α | 0.15 |
| DNA Polymerase β | 11.9 |
Data derived from in vitro studies with acyclovir triphosphate. nih.gov
DNA Chain Termination and DNA Polymerase Trapping
In addition to competitive inhibition, the incorporation of acyclovir monophosphate into the viral DNA chain leads to chain termination. nih.govnih.gov This is because acyclovir lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, thus halting DNA elongation. patsnap.com
Studies have shown that DNA synthesized in HSV-1-infected cells in the presence of acyclovir is of a smaller size, consistent with chain termination. nih.gov Furthermore, the viral DNA polymerase forms a stable, inactive complex with the acyclovir-terminated DNA template, effectively trapping the enzyme. nih.gov
Cellular Uptake and Intracellular Distribution Studies in vitro
The cellular uptake of acyclovir is a prerequisite for its antiviral activity. In vitro studies using various cell lines have been conducted to understand the permeation of acyclovir across cell monolayers. The use of absorption enhancers has been shown to significantly increase the apparent permeability of acyclovir.
It has been observed that the antiviral potency of acyclovir can vary significantly between different cell types. For example, acyclovir was found to be much more potent in inhibiting HSV-1 replication in macrophages compared to Vero and MRC-5 cells. This difference is suggested to be due to more efficient phosphorylation of the drug and/or a more favorable dGTP/acyclovir triphosphate ratio within the macrophage cells. researchgate.net
Selectivity Profile Against Host Cellular Processes (e.g., Mammalian DNA Polymerase)
No data is available in the scientific literature regarding the selectivity profile of a compound specifically identified as "this compound" against mammalian DNA polymerases or other host cellular processes.
Mechanisms of Action Against Different Viral Strains (e.g., HSV-1, HSV-2, VZV, EBV) in vitro
There is no published research detailing the in vitro mechanisms of action of a compound explicitly named "this compound" against HSV-1, HSV-2, VZV, or EBV.
Preclinical Antiviral Efficacy and Resistance Mechanisms Research Non Human in Vitro/in Vivo
In Vitro Antiviral Activity Evaluation in Cell Culture Models (e.g., EC50 Determination)
The in vitro antiviral potency of a compound is a critical first step in its preclinical evaluation. This is typically determined by calculating the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50% in cell culture. For acyclovir (B1169), EC50 values vary depending on the virus and the cell line used. For instance, against herpes simplex virus type 1 (HSV-1), EC50 values for acyclovir can range from 0.0025 µM in macrophage cell lines to 8.5 µM in Vero cells nih.govresearchgate.net. Similarly, for herpes simplex virus type 2 (HSV-2), reported EC50 values are in the range of 0.86 µM medchemexpress.com. The median EC50 for acyclovir against 351 clinical isolates of HSV-2 was found to be 0.91 µg/mL nih.gov.
The determination of EC50 values relies on various viral replication assays. The plaque reduction assay is a common method where the concentration of an antiviral agent required to reduce the number of viral plaques by 50% is measured nih.gov. Another method is the dye uptake assay, which measures the inhibition of the cytopathic effect caused by the virus nih.gov. Quantitative Polymerase Chain Reaction (qPCR) can also be used to quantify the reduction in viral DNA or RNA levels in the presence of the antiviral compound.
To assess the therapeutic potential of an antiviral agent, its antiviral activity must be weighed against its toxicity to host cells. Cytotoxicity is often expressed as the 50% cytotoxic concentration (CC50), the concentration of the drug that reduces the viability of uninfected host cells by 50% researchgate.net. The selectivity index (SI), calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), is a crucial measure of an antiviral's therapeutic window researchgate.net. A higher SI value indicates greater selectivity for the virus-infected cells and a lower potential for host cell toxicity. For acyclovir, cytotoxicity was not detected at concentrations up to 20 µM in one study, leading to a high selectivity index of over 8000 in macrophages nih.govresearchgate.net.
Table 1: In Vitro Activity of Acyclovir Against Herpes Simplex Virus (HSV)
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| HSV-1 | Macrophages | 0.0025 | >20 | >8000 |
| HSV-1 | Vero | 8.5 | Not Specified | Not Specified |
| HSV-1 | MRC-5 | 3.3 | Not Specified | Not Specified |
| HSV-1 | HEL | 54 (Acyclovir-resistant strain) | Not Specified | Not Specified |
In Vivo Efficacy Studies in Non-Human Animal Models (e.g., Murine, Rodent Models for Mechanistic Insights)
Animal models are essential for evaluating the in vivo efficacy of antiviral compounds before human clinical trials. For acyclovir, murine models of HSV infection have been instrumental in demonstrating its therapeutic potential nih.gov. In a hairless mouse model of cutaneous HSV-1 infection, topical application of acyclovir formulations was shown to be effective in reducing lesion scores nih.gov. Studies in mice have also shown that acyclovir can reduce mortality and viral titers in organs during systemic infections nih.gov. Furthermore, animal models have been crucial in studying the pathogenicity of acyclovir-resistant HSV mutants, with TK-deficient strains generally showing reduced virulence nih.gov. A study on Cyprinus carpio (koi) demonstrated that a single 10 mg/kg intracoelomic dose of acyclovir was safe and reduced cumulative mortality during a Koi Herpesvirus (KHV) outbreak frontiersin.org.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Acyclovir |
| Cidofovir |
| Foscarnet |
| Ganciclovir |
Based on a comprehensive search for scientific information, there is no publicly available preclinical research data on the chemical compound “iso-acyclovir” regarding its antiviral efficacy against herpesviruses such as Herpes Simplex Virus-1 (HSV-1) and Varicella-Zoster Virus (VZV).
The search for “this compound” identified it as a distinct chemical entity, 6-amino-9-[(2-hydroxyethoxy)methyl]-1,9-dihydro-2H-purin-2-one, with the CAS Number 374697-95-7. However, no studies detailing its evaluation in preclinical models, including the development of specific infection models, its impact on viral load reduction, or the investigation of its pharmacodynamic markers, could be located.
The available body of scientific literature extensively covers the preclinical and clinical research of the well-known antiviral drug acyclovir. nih.govnih.govnih.govnih.govnih.govmedlineplus.govnih.govmedicaldialogues.innih.govnih.govrug.nlrug.nlresearchgate.netnih.gov This includes detailed information on its mechanism of action, efficacy in various in vitro and in vivo models, and its clinical applications. nih.govnih.govnih.govmedlineplus.govmedicaldialogues.innih.govwikipedia.orgdermnetnz.orgmims.comdrugbank.comcdc.govmedscape.comwww.nhs.uk
Due to the absence of any research findings on the preclinical antiviral efficacy of this compound, it is not possible to provide the requested article structured around the specified outline. The user's strict instructions to focus solely on "this compound" and the exclusion of any information not directly related to the provided outline cannot be fulfilled with the currently available scientific data.
Analytical Method Development and Validation for Iso Acyclovir Research
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatography is the cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. For iso-acyclovir, techniques like HPLC and LC-MS/MS are vital for distinguishing it from the main acyclovir (B1169) compound and other related substances.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of acyclovir and its related compounds, including this compound. Developing a stability-indicating HPLC method is essential to separate this compound from acyclovir and any degradation products.
Method development typically involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength. A common approach is reversed-phase (RP-HPLC), which effectively separates compounds based on their hydrophobicity. For instance, an isocratic RP-HPLC method can resolve this compound from acyclovir and its metabolites using a C18 column and a mobile phase of acetonitrile (B52724) and water. vulcanchem.com Under specific conditions, such as an acetonitrile:water ratio of 15:85, this compound can be resolved with a distinct retention time of 8.2 minutes, detected by UV at 254 nm. vulcanchem.com
Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.netresearchgate.net Key validation parameters include:
Linearity: The method demonstrates a linear relationship between concentration and detector response over a specified range, typically with a correlation coefficient (r²) greater than 0.999. researchgate.netresearchgate.netijaresm.com
Accuracy: Assessed through recovery studies, accuracy is confirmed if the recovery rates are within an acceptable range, often between 98% and 102%. wisdomlib.org
Precision: The method's precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (%RSD) values expected to be less than 2%. researchgate.netnih.gov
Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, such as impurities and degradation products. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters establish the lowest concentration of the analyte that can be reliably detected and quantified. For acyclovir, reported LOD and LOQ values can be as low as 0.247 µg/mL and 0.74 µg/mL, respectively. researchgate.netijaresm.com
| Parameter | Typical Condition | Source(s) |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.netresearchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile/Methanol (B129727) and Aqueous Buffer (e.g., Ammonium (B1175870) Acetate (B1210297), Sodium Dihydrogen Phosphate) | researchgate.netresearchgate.netwisdomlib.org |
| Flow Rate | 1.0 mL/min | ijaresm.comwisdomlib.orgasianpubs.org |
| Detection | UV Spectrophotometry at ~252-254 nm | vulcanchem.comasianpubs.orgpsu.edu |
| Linearity Range | 2-100 µg/mL | researchgate.netasianpubs.org |
| Correlation Coefficient (r²) | > 0.999 | researchgate.netresearchgate.netijaresm.com |
For analyses requiring higher sensitivity and selectivity, such as quantifying low levels of this compound in biological matrices or complex mixtures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. ijirset.com This technique couples the separation power of HPLC with the mass analysis capability of a tandem mass spectrometer, providing structural information and enabling precise quantification. researchgate.netnih.gov
The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. nih.gov This minimizes interference from matrix components. Methods have been developed for the simultaneous determination of acyclovir and its prodrug, valacyclovir, which can be adapted for this compound. nih.govresearchgate.net These methods often utilize isotope-labeled internal standards to improve precision and accuracy. nih.gov
LC-MS/MS methods can achieve very low limits of quantification (LLOQ), often in the low nM or ng/mL range, making them suitable for pharmacokinetic studies from very small sample volumes. nih.govresearchgate.netmdpi.com
| Parameter | Typical Condition | Source(s) |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govmdpi.com |
| Separation | Reversed-phase C18 or similar column | nih.govresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode | ijirset.comnih.gov |
| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor → Product Ion (Acyclovir) | m/z 226.2 → 152.1 | nih.gov |
| Precursor → Product Ion (Acyclovir-D4 IS) | m/z 230.2 → 152.1 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 2 nM or 5.0 ng/mL | nih.govresearchgate.net |
During the synthesis of any active pharmaceutical ingredient (API), organic solvents are often used. pnrjournal.com Since these solvents can be toxic, their levels must be controlled in the final product. Gas Chromatography (GC), particularly with a headspace sampler (HS-GC), is the standard technique for analyzing residual volatile organic compounds. researchgate.netxisdxjxsu.asiathermofisher.com
In the context of this compound research, HS-GC is used to quantify residual solvents from its synthesis or purification batches. researchgate.net A sample of the compound is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC system. innovatechlabs.com A flame ionization detector (FID) is commonly used for quantification. researchgate.netxisdxjxsu.asia Methods have been developed for acyclovir to detect solvents like methanol and acetone. researchgate.netxisdxjxsu.asia These methods are validated according to ICH guidelines for specificity, linearity, accuracy, and precision. xisdxjxsu.asia
| Parameter | Typical Condition | Source(s) |
|---|---|---|
| Technique | Headspace Gas Chromatography (HS-GC) with Flame Ionization Detector (FID) | pnrjournal.comresearchgate.netxisdxjxsu.asia |
| Column | DB-624 (30 m × 0.25 mm × 1.4 µm) or similar | pnrjournal.comresearchgate.netxisdxjxsu.asia |
| Carrier Gas | Nitrogen | researchgate.netxisdxjxsu.asia |
| Sample Solvent | N,N-dimethylacetamide or Dimethyl sulfoxide (B87167) (DMSO) | researchgate.netrjptonline.org |
| Injector Temperature | ~180-300°C | pnrjournal.comresearchgate.net |
| Detector Temperature | ~220°C | pnrjournal.com |
Spectrophotometric Methods for Routine Quantification and Reaction Monitoring
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method often employed for the routine quantification of acyclovir and, by extension, this compound in bulk drug form and pharmaceutical formulations. researchgate.netinnovareacademics.in The method is based on the principle that the compound absorbs light in the ultraviolet region of the electromagnetic spectrum.
The wavelength of maximum absorbance (λmax) for acyclovir is typically found around 254 nm in distilled water or 264 nm in alkaline media. researchgate.netresearchgate.net The method is validated for linearity, accuracy, and precision. researchgate.netinnovareacademics.in Linearity is often established in a concentration range such as 5-30 µg/mL. researchgate.netinnovareacademics.in Due to its simplicity, UV spectrophotometry is also a valuable tool for monitoring the progress of chemical reactions during the synthesis of this compound, allowing for quick checks on product formation or reactant consumption.
| Parameter | Typical Condition | Source(s) |
|---|---|---|
| Technique | UV-Visible Spectrophotometry | researchgate.netinnovareacademics.in |
| Solvent | Distilled Water, 0.1N NaOH, 0.1N HCl | researchgate.netresearchgate.netijprajournal.com |
| λmax | ~253-264 nm | researchgate.netwjpls.org |
| Linearity Range | 5-30 µg/mL | researchgate.netinnovareacademics.in |
| Accuracy (% Recovery) | ~100.1-100.5 % | researchgate.netinnovareacademics.in |
| Precision (%RSD) | < 2% | researchgate.netinnovareacademics.in |
Capillary Electrophoresis and Voltammetry Applications in Research Analysis
Capillary Electrophoresis (CE) offers an alternative to HPLC with advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. psu.edunih.gov Capillary Zone Electrophoresis (CZE) methods have been developed to separate acyclovir from its main related substance and degradation product, guanine (B1146940). psu.edu The separation is based on the differential migration of charged species in an electric field. By adjusting the pH of the buffer, effective separation can be achieved; for instance, using a basic buffer like sodium tetraborate (B1243019) at pH 9.8 has shown consistent and repeatable results. psu.edu CE with amperometric detection has also been reported, offering a detection limit of 0.15 mg/L for acyclovir. nih.gov These principles are directly applicable to the separation and analysis of this compound.
Voltammetry, an electrochemical technique, can be applied to the analysis of electroactive compounds. While specific voltammetric methods for this compound are not widely documented, the purine (B94841) structure shared with acyclovir suggests that it would be electrochemically active and thus amenable to analysis by techniques such as cyclic voltammetry for mechanistic studies or differential pulse voltammetry for quantification.
Stability-Indicating Methods for Chemical Degradation Pathway Studies
Stability-indicating analytical methods are crucial for understanding the intrinsic stability of a drug substance. asianpubs.org These methods, typically based on HPLC, are validated through forced degradation studies (stress testing). nih.govpsu.edu The compound is subjected to harsh conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to induce degradation. psu.edu
For acyclovir, studies have shown that it degrades extensively under acidic and oxidative stress, with milder degradation under alkaline, neutral, and photolytic conditions. psu.edu A primary degradation product identified under acidic hydrolysis and photolysis is guanine. psu.edu By using a stability-indicating HPLC method, the parent compound (e.g., this compound) can be resolved from all its degradation products, allowing for an accurate assay of the active ingredient and a study of its degradation pathways. wisdomlib.orgasianpubs.org This information is vital for determining the compound's resilience and for identifying appropriate storage conditions and shelf-life.
Analytical Methodologies for this compound Metabolites in Preclinical Matrices (Non-Human, Mechanistic Focus)
The investigation of this compound (commonly known as acyclovir) metabolism in preclinical settings is fundamental to understanding its biotransformation and pharmacokinetic profile. The development and validation of robust analytical methods are critical for accurately quantifying acyclovir and its primary metabolite, 9-carboxymethoxymethylguanine (B1436564) (CMMG), in various non-human biological matrices. nih.govnih.gov These mechanistic studies rely on highly sensitive and specific techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to elucidate the metabolic pathways. researchgate.netresearchgate.net
Sample Preparation and Extraction
A crucial first step in the analysis is the effective extraction of acyclovir and CMMG from complex preclinical biological matrices, such as rat plasma. Common techniques aim to remove proteins and other interfering substances.
Protein Precipitation: This is a widely used method due to its simplicity and efficiency. It involves adding a solvent like methanol, acetonitrile, or a mixture of both to the plasma sample to precipitate proteins. nih.govnih.gov For instance, a method for analyzing patient samples involved deproteinization using a methanol/acetonitrile solution (6:4, v/v). nih.gov Another approach for human serum samples used 0.1% formic acid in an acetonitrile/methanol (40:60, v/v) mixture. nih.gov
Solid-Phase Extraction (SPE): This technique provides a cleaner extract compared to protein precipitation. A reversed-phase SPE method has been described for purifying samples from serum and urine before analysis. nih.gov
The recovery of the analytes from the matrix is a key validation parameter. Studies have shown high recovery rates, often between 83.6% and 114.2%, indicating the efficiency of these extraction methods. nih.govnih.gov
Chromatographic Separation and Detection
Once extracted, the analytes are separated and quantified using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV or fluorescence detection, are well-established for analyzing acyclovir and its metabolites. ujconline.netmdpi.com A validated HPLC-PDA (Photo-Diode Array) bioanalytical method for quantifying acyclovir in rat plasma used an XBridge C18 column. mdpi.com The mobile phase consisted of a potassium dihydrogen phosphate (B84403) buffer (pH 6.8) and acetonitrile (90:10 v/v) at a flow rate of 1.0 mL/min, with detection at 256 nm. mdpi.com Another HPLC method utilized a C18 column with a mobile phase of 18% acetonitrile, 5 mM dodecyl sulphate, and 30 mM phosphate buffer (pH 2.1), coupled with fluorescence detection. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and specificity, making it ideal for detecting low concentrations of metabolites. A method developed for simultaneous analysis of acyclovir and CMMG used hydrophilic interaction liquid chromatography (HILIC) with an InertSustain® Amide column. nih.gov The gradient elution involved a mobile phase consisting of acetonitrile and 10 mM ammonium formate. nih.gov Another ultra-high-performance liquid chromatography (UHPLC)-MS/MS method employed a Luna Omega C18 column with a gradient elution using mobile phases of ammonium acetate and formic acid in acetonitrile-water mixtures. nih.gov
Method Validation and Research Findings
Analytical methods must be rigorously validated to ensure their reliability for preclinical research. Validation is typically performed according to International Council for Harmonisation (ICH) guidelines and assesses linearity, precision, accuracy, and sensitivity. ujconline.netmdpi.com
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range.
Table 1: Linearity of Analytical Methods for Acyclovir and Metabolites
| Analyte(s) | Matrix | Method | Linear Range | Correlation Coefficient (r² or r) | Reference |
|---|---|---|---|---|---|
| Acyclovir | Bulk Dosage Form | RP-HPLC | 1-32 µg/mL | r² = 0.999 | ujconline.net |
| Acyclovir & CMMG | Human Serum | LC-MS/MS | 0.25-10 µg/mL | Not Specified | nih.gov |
| Acyclovir & CMMG | Human Serum | UHPLC-MS/MS | 0.05-50 mg/L | > 0.999 | nih.gov |
Sensitivity: The sensitivity of a method is determined by its limit of detection (LOD) and lower limit of quantification (LLOQ).
Table 2: Sensitivity Parameters of Analytical Methods
| Analyte(s) | Matrix | Method | LLOQ | LOD | Reference |
|---|---|---|---|---|---|
| Acyclovir & CMMG | Human Serum & CSF | HPLC | 0.25 mg/L | 0.1 mg/L | nih.gov |
| Acyclovir | Rat Plasma | HPLC-PDA | 100 ng/mL | 30 ng/mL | mdpi.com |
| Acyclovir & CMMG | Human Serum | UHPLC-MS/MS | 0.05 mg/L | Not Specified | nih.gov |
| Acyclovir | Serum & Urine | HPLC | 0.12 µM (plasma) | Not Specified | nih.gov |
Precision and Accuracy: These parameters measure the closeness of repeated measurements to each other (precision) and to the true value (accuracy). They are often expressed as the relative standard deviation (RSD).
Table 3: Precision and Accuracy Data from Method Validation Studies
| Method | Matrix | Analyte(s) | Precision (%RSD or %CV) | Accuracy/Recovery (%) | Reference |
|---|---|---|---|---|---|
| HPLC | Human Serum & CSF | Acyclovir & CMMG | Intra-assay <2%, Inter-assay <5% | 94% - 100% | nih.gov |
| LC-MS/MS | Human Serum | Acyclovir & CMMG | Within-run and between-run <13.5% | Bias: 3.6% - 19.8% | nih.gov |
| UHPLC-MS/MS | Human Serum | Acyclovir & CMMG | Intra- and interday: 1.6% - 13.3% | 92.2% - 114.2% | nih.gov |
These validated analytical methodologies are essential tools in preclinical research. They allow for the precise quantification of acyclovir and its metabolites in non-human biological samples, which is fundamental for constructing accurate pharmacokinetic models and understanding the mechanistic details of the drug's biotransformation.
Emerging Research Areas and Future Perspectives for Iso Acyclovir
Targeted Delivery Systems and Novel Formulation Strategies for Research Compounds (Chemical/Material Science Focus)
Targeted delivery systems for antiviral compounds like acyclovir (B1169), and by extension iso-acyclovir, are being explored to improve their pharmacokinetic profiles and therapeutic outcomes. researchgate.net The primary goals are to enhance bioavailability, increase permeability across biological membranes, and achieve selective targeting of infected cells, thereby maximizing efficacy while minimizing systemic exposure. researchgate.net
One promising approach involves the use of liposomal encapsulation . Liposomes, which are vesicular structures composed of lipid bilayers, can encapsulate hydrophilic drugs like acyclovir, protecting them from degradation and facilitating their transport across cell membranes. researchgate.net Research in this area focuses on optimizing the liposome formulation by varying lipid composition, size, and surface charge to control the release kinetics and targeting capabilities. researchgate.netnih.gov
Nanoparticle-based delivery systems represent another significant area of research. nih.gov This includes the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can improve the oral bioavailability and skin penetration of acyclovir. nih.gov Chitosan nanospheres, prepared using nano-emulsion templating, are also being investigated for the topical delivery of acyclovir to treat herpesvirus infections. unito.it The mucoadhesive properties of chitosan can prolong the residence time of the formulation at the site of infection, leading to sustained drug release. unito.it
The development of cocrystals is also a novel formulation strategy being explored. By forming cocrystals of acyclovir with a coformer like isonicotinamide, it is possible to modify the physicochemical properties of the drug, such as its solubility and dissolution rate, which can in turn enhance its bioavailability. chula.ac.th
Table 1: Overview of Novel Delivery Systems for Acyclovir and their Potential for this compound
| Delivery System | Core Technology | Potential Advantages for this compound |
| Liposomes | Lipid bilayer vesicles encapsulating the drug. researchgate.net | Enhanced cellular uptake and targeted delivery. researchgate.net |
| Solid Lipid Nanoparticles (SLNs) | Drug incorporated into a solid lipid matrix. nih.gov | Improved bioavailability and controlled release. nih.gov |
| Chitosan Nanospheres | Biodegradable polymer-based nanoparticles. unito.it | Mucoadhesive properties for localized delivery. unito.it |
| Cocrystals | Crystalline structures of the drug with a coformer. chula.ac.th | Modified physicochemical properties like solubility. chula.ac.th |
Combination Therapies with Other Antivirals (Mechanistic Synergy)
The use of combination therapies is a well-established strategy in antiviral research to enhance efficacy, reduce the emergence of drug-resistant viral strains, and achieve synergistic effects. For acyclovir, and potentially for this compound, combining it with other antiviral agents that have different mechanisms of action can lead to improved therapeutic outcomes.
Research has shown that combining acyclovir with other antiherpetic agents can result in additive or synergistic antiviral activity. For instance, in vitro studies on varicella-zoster virus (VZV) have demonstrated that the combination of acyclovir with:
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)
Trifluorothymidine (TFT)
5-iodo-2'-deoxyuridine (IdUrd)
Phosphonoacetate (PAA)
generally produces additive antiviral effects. nih.gov
Furthermore, the combination of acyclovir with 9-beta-D-arabinofuranosyladenine (ara-A) has shown additive and occasionally synergistic activity against VZV in different cell lines. nih.gov Similarly, studies on herpes simplex virus (HSV) have indicated that combining acyclovir with vidarabine or its 5'-monophosphate can lead to an additive interaction against various strains of HSV-1 and HSV-2. nih.gov A significant finding from these combination studies is the potential to prevent the development of drug-resistant mutants. While viruses resistant to either vidarabine or acyclovir could be generated in cell culture, the combination of the two drugs prevented the isolation of resistant mutants. nih.gov
Rational Design of Next-Generation this compound Analogues Based on Structural Insights
The rational design of new antiviral agents based on the structure of existing compounds like acyclovir is a key area of research aimed at improving their activity, selectivity, and pharmacokinetic properties. researchgate.net This approach involves modifying the chemical structure of the parent compound to enhance its interaction with the viral target enzyme, typically the viral DNA polymerase.
One strategy involves the synthesis of prodrugs , which are inactive or less active precursors that are converted to the active drug in the body. For acyclovir, the development of valacyclovir, its L-valyl ester prodrug, significantly improved its oral bioavailability. nih.gov Similar strategies could be applied to this compound. Researchers have synthesized and evaluated various ester prodrugs of acyclovir with bile acids (cholic, chenodeoxycholic, and deoxycholic acid) and have shown enhanced antiviral activity against HSV-1 and HSV-2 in vitro. researchgate.net
Another approach is the synthesis of acyclic fleximer nucleoside analogues . These compounds are designed with increased conformational flexibility in both the sugar and base moieties, which can allow for better binding to the viral enzyme. nih.gov
The design of new analogues also benefits from computational methods such as molecular docking and quantum mechanics studies. researchgate.net These techniques allow for the investigation of the binding interactions between the designed compounds and the target enzyme at a molecular level, helping to predict their potential efficacy. For example, studies have focused on designing acyclovir derivatives with modifications to the side chains, such as incorporating bulky polar groups or halogens, to improve their binding affinity to enzymes like purine (B94841) nucleoside phosphorylase (PNP). researchgate.net
Table 2: Examples of Rationally Designed Acyclovir Analogues and their Design Rationale
| Analogue Type | Design Rationale | Example Modification | Potential Improvement for this compound |
| Ester Prodrugs | Enhance oral bioavailability. nih.govresearchgate.net | Esterification with amino acids or bile acids. nih.govresearchgate.net | Improved pharmacokinetic profile. |
| Fleximer Analogues | Increase conformational flexibility for better enzyme binding. nih.gov | Modification of both the acyclic sugar and the nucleobase. nih.gov | Enhanced antiviral potency. |
| Side-Chain Modified Derivatives | Improve binding affinity to the target enzyme. researchgate.net | Incorporation of bulky polar groups or halogens. researchgate.net | Increased inhibitory activity. |
Role of this compound as a Chemical Probe in Biological Systems
While not extensively documented specifically for this compound, its structural similarity to acyclovir suggests its potential use as a chemical probe to investigate various biological processes. Chemical probes are small molecules used to study and manipulate biological systems, such as enzymes and cellular pathways.
Acyclovir and its analogues can be used to study the substrate specificity and mechanism of viral and cellular kinases. The phosphorylation of acyclovir is a critical step for its antiviral activity and is selectively carried out by viral thymidine (B127349) kinase. researchgate.net Therefore, this compound and its derivatives could be used to probe the active site and substrate requirements of these enzymes.
Furthermore, the synthesis of new acyclovir analogues with peptidomimetics has been explored. nih.govsemanticscholar.org These modified compounds can be used to study the chemical stability and hydrolysis of ester prodrugs in different biological environments, providing insights into their metabolic fate. nih.govnih.gov The stability of these analogues has been studied at different pH values to simulate conditions in the gastrointestinal tract and blood plasma. nih.govresearchgate.net
The development of fluorescently labeled or otherwise tagged versions of this compound could enable researchers to visualize its uptake, intracellular distribution, and interaction with target proteins in real-time, providing valuable information about its mechanism of action and potential off-target effects.
Advanced In Silico Screening and Virtual Drug Discovery for this compound Derivatives
In silico methods, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, are becoming increasingly important in the early stages of drug discovery. researchgate.netresearchgate.net These computational techniques can be used to screen large libraries of virtual compounds and predict their potential as antiviral agents, thereby accelerating the identification of promising lead candidates for further experimental evaluation. researchgate.netnih.gov
For acyclovir derivatives, in silico studies have been employed to:
Identify new putative drug targets: Network pharmacology can be used to analyze protein-protein interaction networks of viruses to identify novel targets for drug intervention. researchgate.net
Predict binding affinities: Molecular docking simulations can predict the binding mode and affinity of acyclovir derivatives to their target enzymes, such as viral DNA polymerase or reverse transcriptase. nih.govnih.gov
Evaluate druglikeness and ADMET properties: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, helping to prioritize candidates with favorable pharmacokinetic profiles. researchgate.netresearchsquare.com
For example, a virtual screening of acyclovir derivatives was performed to identify potential inhibitors of HIV reverse transcriptase. nih.govnih.gov This study led to the synthesis and biological evaluation of new acyclic nucleoside ProTides with significant anti-HIV activity. nih.govnih.gov Similarly, in silico investigations have been used to assess the potential of acyclovir and its derivatives against the main protease of SARS-CoV-2. researchsquare.com
These advanced computational approaches can be readily applied to the discovery and development of novel this compound derivatives with improved antiviral properties. By combining in silico screening with rational drug design and chemical synthesis, researchers can efficiently explore a vast chemical space to identify next-generation antiviral agents.
Q & A
Q. What frameworks ensure ethical rigor in this compound studies involving animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
